Methyl analog of DEXTRORPHAN that shows high affinity binding to several regions of the brain, including the medullary cough center. This compound is an NMDA receptor antagonist (RECEPTORS, N-METHYL-D-ASPARTATE) and acts as a non-competitive channel blocker. It is one of the widely used ANTITUSSIVES, and is also used to study the involvement of glutamate receptors in neurotoxicity.
See also: Dextromethorphan (has active moiety); Dextromethorphan Hydrobromide; Guaifenesin (component of); Acetaminophen; Dextromethorphan Hydrobromide (component of) ... View More ...
Dextromethorphan Hydrobromide
CAS No.: 125-69-9
Cat. No.: VC0002336
Molecular Formula: C18H26BrNO
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 125-69-9 |
---|---|
Molecular Formula | C18H26BrNO |
Molecular Weight | 352.3 g/mol |
IUPAC Name | (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide |
Standard InChI | InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1 |
Standard InChI Key | MISZALMBODQYFT-URVXVIKDSA-N |
Isomeric SMILES | CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br |
SMILES | CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |
Canonical SMILES | CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |
Chemical and Structural Characteristics
Molecular Identity and Physicochemical Properties
Dextromethorphan hydrobromide (CAS 125-69-9) is the hydrobromide salt of dextromethorphan, a dextrorotatory enantiomer of the methylated morphinan analog. Its molecular formula is C₁₈H₂₆BrNO, with a molecular weight of 352.31 g/mol . The compound crystallizes as a white, odorless powder with characteristic solubility profiles:
Property | Value |
---|---|
Melting Point | 125–127°C |
Optical Rotation (α) | +27.6° (c = 1.5 in water) |
Water Solubility | 40 mM |
pKa | 8.83 (50% aqueous ethanol) |
The molecule’s stereochemistry at positions 9α, 13α, and 14α confers selectivity for central nervous system (CNS) targets over peripheral opioid receptors . X-ray crystallography reveals a tertiary amine structure critical for crossing the blood-brain barrier.
Synthesis and Manufacturing
Industrial synthesis involves stereoselective methylation of 3-hydroxy-N-methylmorphinan using phenyl-trimethylammonium chloride, followed by resolution with D-tartaric acid to isolate the dextrorotatory enantiomer . The final hydrobromide salt form enhances stability and aqueous solubility compared to the free base. Process optimization has reduced residual solvents, with current Good Manufacturing Practice (cGMP) batches achieving >99.5% enantiomeric purity .
Pharmacological Profile
Mechanism of Action
DXM HBr exerts antitussive effects primarily through σ-1 receptor agonism (Ki = 138 nM) and NMDA receptor antagonism (IC₅₀ = 0.55 μM) . Unlike codeine analogs, it lacks affinity for μ-opioid receptors (IC₅₀ >10 μM), explaining its minimal respiratory depression and abuse liability at therapeutic doses . Secondary targets include:
-
Serotonin transporter inhibition (SERT, IC₅₀ = 2.1 μM)
-
Neuronal nicotinic acetylcholine receptor blockade (α3β4 subtype, IC₅₀ = 3.9 μM)
These multimodal actions underpin emerging applications in neuropathic pain and mood disorders, though such uses remain off-label.
Pharmacokinetics
Oral bioavailability ranges from 11–45% due to extensive first-pass metabolism via hepatic CYP2D6 and CYP3A4 . The major metabolite, dextrorphan, contributes to CNS effects at supratherapeutic doses. Key pharmacokinetic parameters:
Parameter | Value |
---|---|
Tmax | 2.5–3 hours |
Protein Binding | 60–70% |
Elimination t½ | 3–4 hours (parent compound) |
Renal Excretion | <5% unchanged |
Genetic polymorphisms in CYP2D6 significantly impact metabolic clearance, necessitating dose adjustments in poor metabolizers .
Clinical Applications and Efficacy
Pediatric Cough Management
A 2023 randomized, double-blind trial (N=128) demonstrated DXM HBr’s superiority over placebo in children aged 6–11 years :
Endpoint | DXM HBr Reduction vs Placebo | p-value |
---|---|---|
24-hour cough count | 21.0% | 0.028 |
Daytime cough frequency | 25.5% | 0.015 |
Subjective severity | 18.7% | 0.042 |
Notably, nighttime cough rates showed no significant difference (p=0.21), likely due to diurnal variation in cough reflex sensitivity .
Global Scheduling
-
European Union: Pharmacy-supervised (EMA/CHMP/495747/2013)
-
Australia: Schedule 2 (Pharmacy Medicines)
Recent Advancements and Future Directions
Novel Formulations
Combination Therapies
Phase II trials of DXM HBr + quinidine (45 mg/10 mg) show 54% reduction in pseudobulbar affect episodes versus placebo (p<0.001) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume